molecular formula C11H12BrNO3 B7877497 1-(3-Bromo-4-methoxybenzoyl)azetidin-3-ol

1-(3-Bromo-4-methoxybenzoyl)azetidin-3-ol

Cat. No.: B7877497
M. Wt: 286.12 g/mol
InChI Key: DATNFCWRJJNTIJ-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-methoxybenzoyl)azetidin-3-ol is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-4-methoxybenzoyl)azetidin-3-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of 1-(3-substituted-4-methoxybenzoyl)azetidin-3-ol derivatives.

    Oxidation: Formation of 1-(3-bromo-4-hydroxybenzoyl)azetidin-3-ol or 1-(3-bromo-4-carboxybenzoyl)azetidin-3-ol.

    Reduction: Formation of 1-(3-bromo-4-methoxybenzyl)azetidin-3-ol.

Scientific Research Applications

1-(3-Bromo-4-methoxybenzoyl)azetidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-methoxybenzoyl)azetidin-3-ol is not well-documented. its reactivity is primarily driven by the ring strain of the azetidine ring, which makes it susceptible to nucleophilic attack and ring-opening reactions. The bromine and methoxy substituents can also influence its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Bromo-4-methoxybenzoyl)azetidin-3-ol is unique due to the combination of the azetidine ring and the bromo and methoxy substituents. This combination imparts distinct reactivity and stability, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(3-bromo-4-methoxyphenyl)-(3-hydroxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3/c1-16-10-3-2-7(4-9(10)12)11(15)13-5-8(14)6-13/h2-4,8,14H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATNFCWRJJNTIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CC(C2)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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